
2-(4-Fluorophenyl)-3-methylpyridine
Overview
Description
U-62066 (mesylate), also known as spiradoline mesylate, is a highly selective kappa opioid receptor agonist. It is an arylacetamide compound with potent diuretic, analgesic, antiarrhythmic, antitussive, and neuroprotective properties. This compound easily penetrates the blood-brain barrier and has been extensively studied for its pharmacological effects .
Scientific Research Applications
U-62066 (mesylate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying kappa opioid receptor agonists.
Biology: Investigated for its effects on social behavior and stress responses in animal models.
Medicine: Studied for its potential therapeutic effects in pain management, diuresis, and neuroprotection.
Industry: Utilized in the development of new pharmacological agents targeting kappa opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-62066 (mesylate) involves multiple steps, starting with the preparation of the arylacetamide core. The key steps include:
Formation of the arylacetamide core: This involves the reaction of 3,4-dichlorobenzoyl chloride with N-methylpyrrolidine to form the intermediate arylacetamide.
Cyclization: The intermediate undergoes cyclization with 1,4-butanediol to form the spirocyclic structure.
Mesylation: The final step involves the mesylation of the compound using methanesulfonic acid to obtain U-62066 (mesylate).
Industrial Production Methods
Industrial production of U-62066 (mesylate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
U-62066 (mesylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives
Mechanism of Action
U-62066 (mesylate) exerts its effects by selectively binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels. The downstream effects include modulation of ion channels, leading to analgesic and diuretic effects. The compound also blocks sodium channels, contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
U-50488: Another kappa opioid receptor agonist with similar analgesic and diuretic effects.
Enadoline: A potent kappa opioid receptor agonist with similar pharmacological properties.
Ketazocine: A kappa opioid receptor agonist with analgesic effects.
Uniqueness of U-62066 (mesylate)
U-62066 (mesylate) is unique due to its high selectivity for kappa opioid receptors and its ability to penetrate the blood-brain barrier effectively. This compound also exhibits a broad range of pharmacological effects, including antiarrhythmic and neuroprotective properties, making it a valuable tool in scientific research .
properties
IUPAC Name |
2-(4-fluorophenyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLRZUKZRWULBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544776 | |
| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101419-76-5 | |
| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



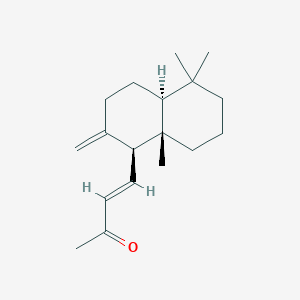
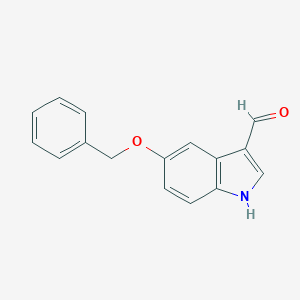
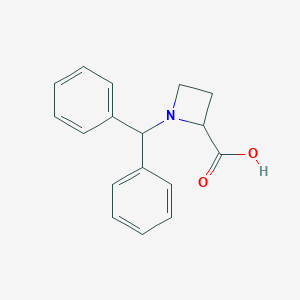
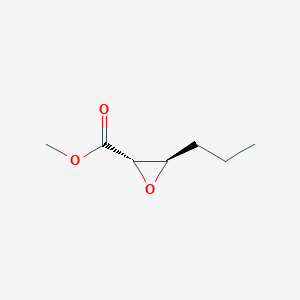
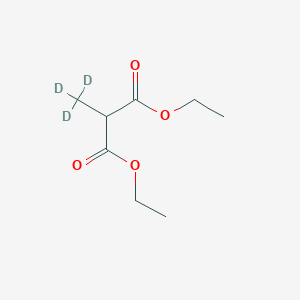
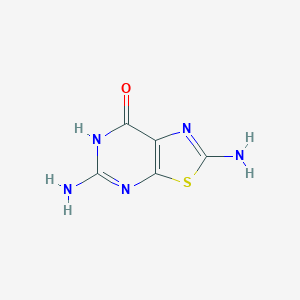
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)

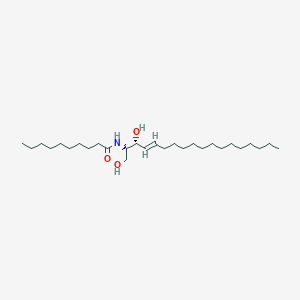
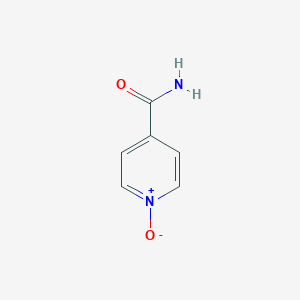
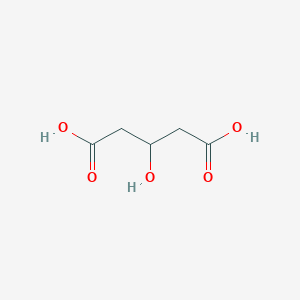

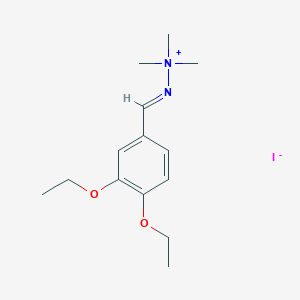
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)